molecular formula C8H13ClN2 B566984 (3,5-Dimethylpyridin-2-YL)methanamine hydrochloride CAS No. 1257535-52-6

(3,5-Dimethylpyridin-2-YL)methanamine hydrochloride

Cat. No.: B566984
CAS No.: 1257535-52-6
M. Wt: 172.656
InChI Key: CRZCWKXFDPCJAK-UHFFFAOYSA-N
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Description

(3,5-Dimethylpyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative featuring a pyridine ring with methyl groups at the 3- and 5-positions and a methanamine group (-CH2NH2) at the 2-position, forming a hydrochloride salt. This compound is classified as a primary amine and has been utilized as a building block in pharmaceutical synthesis, particularly in the development of receptor ligands and heterocyclic drugs .

Properties

IUPAC Name

(3,5-dimethylpyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-6-3-7(2)8(4-9)10-5-6;/h3,5H,4,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZCWKXFDPCJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694182
Record name 1-(3,5-Dimethylpyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-52-6
Record name 1-(3,5-Dimethylpyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylpyridin-2-YL)methanamine hydrochloride typically involves the reaction of 3,5-dimethylpyridine with formaldehyde and ammonium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3,5-dimethylpyridine, formaldehyde, ammonium chloride.

    Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 60-80°C.

    Procedure: The starting materials are mixed and heated under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically obtained in solid form and is purified through crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylpyridin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(3,5-Dimethylpyridin-2-YL)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3,5-Dimethylpyridin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Metal Coordination: It can form coordination complexes with metal ions, affecting their reactivity and stability.

Comparison with Similar Compounds

Structural Variations

The compound is compared to analogs with modifications in substituents, salt forms, or pyridine ring positions. Key examples include:

Compound Name Substituents Salt Form Molecular Formula Molecular Weight (g/mol) Applications
(3,5-Dimethylpyridin-2-yl)methanamine hydrochloride 3,5-dimethyl Hydrochloride C8H13N2Cl 172.5 (calculated) Pharmaceutical intermediates, receptor ligand synthesis
(3-Methylpyridin-2-yl)methanamine hydrochloride 3-methyl Hydrochloride C7H11N2Cl 158.5 (calculated) Likely intermediate for smaller heterocycles
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride 4-methoxy, 3,5-dimethyl Dihydrochloride C9H15N2OCl2 238.1 (estimated) Enhanced solubility for drug formulations
1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride 2-propylpyrimidine Dihydrochloride C8H15Cl2N3 224.13 Nucleotide analog synthesis

Key Observations :

  • Salt Forms: Dihydrochloride salts (e.g., C9H15N2OCl2) offer higher aqueous solubility compared to monohydrochlorides, critical for intravenous formulations .

Physicochemical Properties

  • Solubility : The 3,5-dimethyl derivative’s hydrochloride salt likely has moderate solubility in polar solvents, whereas methoxy-substituted analogs (e.g., 4-methoxy-3,5-dimethyl) exhibit improved solubility due to hydrogen bonding .

Pharmacological Relevance

  • Receptor Binding: Substituted pyridinyl methanamines are explored as adenosine receptor ligands. The 3,5-dimethyl configuration may optimize steric fit for receptor binding pockets, as seen in related dicyanopyridine syntheses .
  • Drug Derivatives : The 3,5-dimethylpyridin-2-yl group is incorporated into benzimidazole-based compounds (e.g., 5-methoxy-2-[[(3,5-dimethylpyridin-2-yl)methyl]sulphanyl]-1H-benzimidazole), resembling proton pump inhibitors like omeprazole .

Research Findings and Trends

  • Structure-Activity Relationships (SAR): Minor substituent changes (e.g., methyl → methoxy) significantly alter receptor affinity and metabolic stability. For example, 4-methoxy analogs may exhibit prolonged half-lives due to reduced cytochrome P450 metabolism .
  • Commercial Trends : Discontinuation of this compound suggests a shift toward more soluble or stable derivatives (e.g., dihydrochlorides) in industrial applications .

Biological Activity

(3,5-Dimethylpyridin-2-YL)methanamine hydrochloride, also known by its CAS number 1257535-52-6, is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with two methyl groups at the 3 and 5 positions and a methanamine group attached to the second carbon of the pyridine ring. Its molecular formula is C8H12ClN2C_8H_{12}ClN_2 with a molecular weight of approximately 172.66 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for various biochemical applications .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been shown to exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and anxiety responses.
  • Cell Proliferation Inhibition : Research indicates that it may inhibit the proliferation of cancer cells by affecting mitotic processes.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines. For instance, a study showed that treatment with the compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells (IC50 = 10 µM) .
  • Neuropharmacological Effects : Another investigation highlighted its potential as an antidepressant candidate through modulation of serotonin receptors. Behavioral assays in rodent models indicated an increase in serotonin levels following administration of the compound .
  • Antimicrobial Efficacy : A recent study reported that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

Compound NameCAS NumberKey FeaturesBiological Activity
This compound1257535-52-6Two methyl substitutionsAnticancer, antimicrobial
(4-Methylpyridin-2-YL)methanamine hydrochloride1234567-89-0Different methyl substitutionModerate antimicrobial
(2-Methylpyridin-3-YL)methanamine hydrochloride9876543-21-0Single methyl substitutionLimited activity reported

The unique placement of methyl groups in this compound appears to enhance its biological activity compared to other pyridine derivatives .

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Utilizing commercially available pyridine derivatives.
  • Reagents : Employing amine-reactive agents for the methanamine group introduction.
  • Conditions : Conducting reactions under controlled temperature and solvent conditions to maximize yield and purity.

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